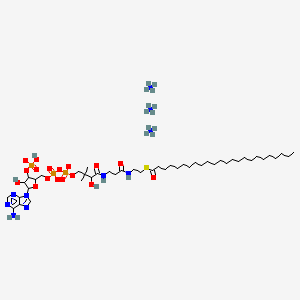
lignoceroyl Coenzyme A (ammonium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lignoceroyl Coenzyme A (ammonium salt) is synthesized through a series of chemical reactions involving lignoceric acid and coenzyme A. The process typically involves the activation of lignoceric acid to form lignoceroyl chloride, which then reacts with coenzyme A in the presence of a base to form lignoceroyl Coenzyme A . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of lignoceroyl Coenzyme A (ammonium salt) involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required standards for research and commercial applications .
化学反応の分析
Types of Reactions
Lignoceroyl Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of lignoceroyl Coenzyme A to its oxidized form, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions convert lignoceroyl Coenzyme A to its reduced form, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific pH levels, and anhydrous solvents .
Major Products Formed
The major products formed from these reactions include oxidized lignoceroyl Coenzyme A, reduced lignoceroyl Coenzyme A, and various substituted derivatives. These products are often used in further biochemical assays and research applications .
科学的研究の応用
Lignoceroyl Coenzyme A (ammonium salt) has numerous scientific research applications, including:
Chemistry: It is used as a substrate in fatty acyl-CoA reductase enzyme assays and ceramide synthase assays.
Biology: The compound is crucial in studying lipid metabolism and the synthesis of hydroxyceramide.
Industry: It is used in the production of various biochemical reagents and as a standard in lipidomics.
作用機序
Lignoceroyl Coenzyme A (ammonium salt) exerts its effects through its role as a metabolic intermediate in the synthesis of hydroxyceramide. The compound interacts with enzymes such as fatty acyl-CoA reductase and ceramide synthase, facilitating the conversion of lignoceric acid to hydroxyceramide . This process involves the transfer of the lignoceroyl group to coenzyme A, forming lignoceroyl Coenzyme A, which then undergoes further enzymatic reactions .
類似化合物との比較
Similar Compounds
Stearoyl Coenzyme A: Another long-chain fatty acyl CoA derivative, used in similar biochemical assays.
Palmitoyl Coenzyme A: A shorter-chain fatty acyl CoA derivative, also used in lipid metabolism studies.
Arachidonoyl Coenzyme A: A polyunsaturated fatty acyl CoA derivative, involved in the synthesis of eicosanoids.
Uniqueness
Lignoceroyl Coenzyme A (ammonium salt) is unique due to its long-chain structure and specific role in the synthesis of hydroxyceramide. This distinguishes it from other fatty acyl CoA derivatives, which may have different chain lengths and functions .
特性
分子式 |
C45H91N10O17P3S |
|---|---|
分子量 |
1169.2 g/mol |
IUPAC名 |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3 |
InChIキー |
BMXJUIXYBGOZPL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




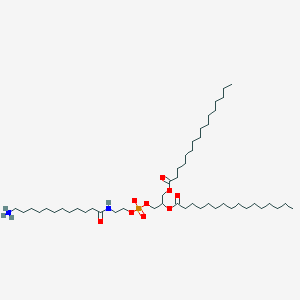
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)

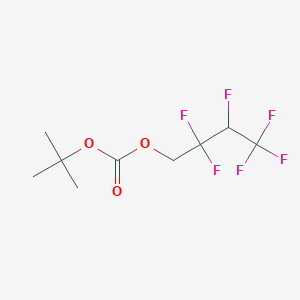
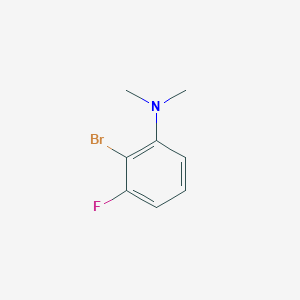
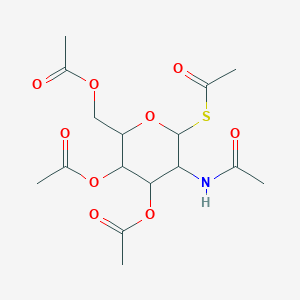
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)
